2-Bromo-4-(3-(pyridin-2-yl)-1H-pyrazol-4-yl)pyridine
Overview
Description
2-Bromo-4-(3-(pyridin-2-yl)-1H-pyrazol-4-yl)pyridine is a heterocyclic compound that features both pyridine and pyrazole rings. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of more complex molecules.
Mechanism of Action
Target of Action
Similar compounds have been used in the synthesis of inhibitors for the p38α mitogen-activated protein kinase . This kinase is a serine/threonine kinase, which links extracellular signals to the intracellular machinery modulating a plethora of cellular processes .
Mode of Action
It’s known that this compound can be used as a building block in the formation of c−n bond by various cross-coupling reactions . These reactions are often catalyzed by palladium .
Biochemical Pathways
Related compounds have been used in the suzuki–miyaura (sm) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .
Biochemical Analysis
Biochemical Properties
2-Bromo-4-(3-(pyridin-2-yl)-1H-pyrazol-4-yl)pyridine plays a significant role in biochemical reactions, particularly as an inhibitor of specific enzymes. It has been shown to interact with p38α mitogen-activated protein kinase (MAPK), a serine/threonine kinase involved in cellular responses to stress and inflammation . The compound binds to the ATP-binding site of the enzyme, thereby inhibiting its activity and modulating downstream signaling pathways. This interaction is crucial for understanding the regulation of inflammatory responses and developing potential therapeutic agents for diseases such as rheumatoid arthritis and psoriasis .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. In particular, it influences cell signaling pathways, gene expression, and cellular metabolism. By inhibiting p38α MAPK, the compound reduces the production of pro-inflammatory cytokines such as tumor necrosis factor-α (TNF-α) and interleukin-1β (IL-1β) . This reduction in cytokine production can lead to decreased inflammation and improved cellular function in conditions characterized by chronic inflammation .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound binds to the ATP-binding site of p38α MAPK, preventing the phosphorylation and activation of downstream targets . This inhibition disrupts the signaling cascade, leading to altered gene expression and reduced inflammatory responses. Additionally, the compound may interact with other proteins and enzymes involved in cellular stress responses, further modulating cellular functions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that the compound remains stable under controlled conditions, allowing for consistent experimental results . Prolonged exposure to the compound may lead to gradual degradation, potentially affecting its efficacy and the outcomes of long-term studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits p38α MAPK activity, leading to reduced inflammation and improved cellular function . At higher doses, the compound may exhibit toxic or adverse effects, including cellular toxicity and organ damage . These dosage-dependent effects highlight the importance of optimizing the dosage for therapeutic applications to minimize potential side effects .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism. The compound is metabolized primarily through hepatic pathways, where it undergoes biotransformation by cytochrome P450 enzymes . This metabolism can lead to the formation of active or inactive metabolites, which may further modulate its biological effects . Understanding these metabolic pathways is essential for predicting the compound’s pharmacokinetics and optimizing its therapeutic potential .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. The compound’s lipophilic nature allows it to diffuse across cellular membranes, facilitating its intracellular accumulation . Additionally, binding proteins may aid in its transport to specific cellular compartments, influencing its localization and activity . These transport and distribution mechanisms are crucial for understanding the compound’s bioavailability and therapeutic efficacy .
Subcellular Localization
The subcellular localization of this compound plays a vital role in its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with p38α MAPK and other target proteins . Post-translational modifications and targeting signals may direct the compound to specific cellular compartments, such as the nucleus or mitochondria, further modulating its effects . Understanding the subcellular localization of the compound is essential for elucidating its mechanism of action and optimizing its therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-(3-(pyridin-2-yl)-1H-pyrazol-4-yl)pyridine typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized via the reaction of hydrazine with a 1,3-diketone or an α,β-unsaturated carbonyl compound.
Bromination: The pyridine ring is brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions to introduce the bromine atom at the desired position.
Coupling Reaction: The final step involves coupling the brominated pyridine with the pyrazole derivative. This can be achieved using a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction, under appropriate conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of cost-effective and readily available starting materials.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-4-(3-(pyridin-2-yl)-1H-pyrazol-4-yl)pyridine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions depending on the functional groups present.
Coupling Reactions: It can participate in cross-coupling reactions such as Suzuki, Heck, or Sonogashira couplings to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide, potassium thiolate, or alkoxides. Conditions typically involve the use of a polar aprotic solvent and a base.
Oxidation and Reduction: Reagents such as potassium permanganate or sodium borohydride can be used under appropriate conditions.
Coupling Reactions: Palladium catalysts, along with ligands and bases, are commonly used in cross-coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while coupling reactions can produce biaryl or heteroaryl compounds.
Scientific Research Applications
2-Bromo-4-(3-(pyridin-2-yl)-1H-pyrazol-4-yl)pyridine has several scientific research applications:
Medicinal Chemistry: It serves as a precursor for the synthesis of potential therapeutic agents, including kinase inhibitors and anti-inflammatory drugs.
Biological Studies: The compound is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological targets.
Material Science: It is employed in the development of organic electronic materials and coordination polymers.
Catalysis: The compound can act as a ligand in catalytic systems for various organic transformations.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-4-(pyridin-2-yl)pyridine: Lacks the pyrazole ring, making it less versatile in terms of biological activity.
4-(3-(pyridin-2-yl)-1H-pyrazol-4-yl)pyridine: Does not have the bromine atom, which limits its use in substitution and coupling reactions.
2-Chloro-4-(3-(pyridin-2-yl)-1H-pyrazol-4-yl)pyridine: Similar structure but with a chlorine atom instead of bromine, which can affect its reactivity and biological properties.
Uniqueness
2-Bromo-4-(3-(pyridin-2-yl)-1H-pyrazol-4-yl)pyridine is unique due to the presence of both the bromine atom and the pyrazole ring. This combination allows for a wide range of chemical modifications and interactions with biological targets, making it a valuable compound in various fields of research.
Properties
IUPAC Name |
2-bromo-4-(5-pyridin-2-yl-1H-pyrazol-4-yl)pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9BrN4/c14-12-7-9(4-6-16-12)10-8-17-18-13(10)11-3-1-2-5-15-11/h1-8H,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLOUUZVEXCPGQL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=C(C=NN2)C3=CC(=NC=C3)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9BrN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10468016 | |
Record name | 2-Bromo-4-[5-(pyridin-2-yl)-1H-pyrazol-4-yl]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10468016 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
446880-81-5 | |
Record name | 2-Bromo-4-[3-(2-pyridinyl)-1H-pyrazol-4-yl]pyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=446880-81-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Bromo-4-[5-(pyridin-2-yl)-1H-pyrazol-4-yl]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10468016 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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